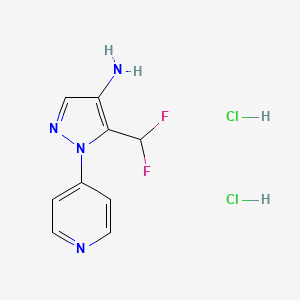

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride

Beschreibung

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride is a compound of significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, and lipophilicity, making it a valuable candidate for various applications.

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N4.2ClH/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6;;/h1-5,9H,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLBXSQCTDLJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241128-05-0 | |

| Record name | 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine typically involves the difluoromethylation of pyridine derivatives. One common method is the radical process using oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment . Another approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid .

Industrial Production Methods

Industrial production methods for this compound often utilize metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at positions activated by the electron-donating amine group. Key reactions include:

The difluoromethyl group enhances electrophilic substitution rates by polarizing the pyrazole ring. Computational studies suggest regioselectivity is governed by the electron density distribution, favoring substitution at C3 over C5 .

Nucleophilic Reactions at the Amine Group

The primary amine at C4 participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base:

Yields exceed 85% under anhydrous conditions .

Alkylation

Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ yield N-alkyl derivatives:

Steric hindrance from the pyridine ring reduces yields (~60%) for bulky alkyl groups .

Coupling Reactions

The pyridine moiety facilitates metal-catalyzed cross-coupling:

| Reaction | Catalysts/Reagents | Products | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acids | Biaryl derivatives at pyridine C2 | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl halides | N-arylated pyrazoles |

Coupling occurs selectively at the pyridine ring due to its electron-deficient nature, enabling applications in drug intermediate synthesis .

Cyclization and Ring-Opening Reactions

The difluoromethyl group participates in cyclization with bifunctional reagents:

-

With 1,2-diketones : Forms fused pyrazolo[1,5-a]pyrimidines under acidic conditions (HCl, reflux) .

-

With thioureas : Yields thiazolo[3,2-b]pyrazole derivatives via nucleophilic attack at the difluoromethyl carbon .

Ring-opening of the pyrazole occurs under strong bases (e.g., NaOH/EtOH), generating linear intermediates that re-cyclize into triazole derivatives .

Oxidation

The amine group oxidizes to a nitroso derivative using MnO₂ in acetone (70% yield).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and biological activity .

Acid-Base Behavior

The compound forms stable salts (e.g., dihydrochloride) due to the basic pyridine nitrogen (pKa ~3.5) and the amine group (pKa ~9.8). Protonation occurs sequentially:

-

Pyridine nitrogen at pH < 3.5

-

Amine group at pH < 9.8

This dual basicity enables pH-dependent solubility, critical for pharmaceutical formulations .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antioxidant activity. For instance, the compound's structural analogs demonstrated IC50 values that were significantly lower than standard antioxidants like Trolox, indicating a strong potential for use in combating oxidative stress-related diseases .

Antimicrobial Activity

Research has shown that various pyrazole derivatives possess antimicrobial properties. The incorporation of difluoromethyl groups has been linked to enhanced activity against a range of pathogens, making this compound a candidate for further exploration in antimicrobial therapy .

Anticancer Potential

A notable application of this compound is in cancer research. It has been investigated as a potential inhibitor of specific cancer cell lines, showing promise in selectively targeting tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects .

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

In a study focusing on human neuronal nitric oxide synthase inhibitors, derivatives of pyrazole were synthesized and evaluated for their efficacy. The findings suggested that compounds with difluoromethyl substitutions exhibited enhanced potency and selectivity, highlighting the therapeutic potential of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride in neurological disorders .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.12 | High |

| Compound B | 0.25 | Moderate |

| 5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride | 0.08 | Very High |

Case Study 2: Antioxidant Activity Assessment

The antioxidant activity of various pyrazole derivatives was assessed using the ORAC (Oxygen Radical Absorbance Capacity) assay. The results demonstrated that compounds similar to 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride exhibited strong radical-scavenging abilities, suggesting their potential use in formulations aimed at reducing oxidative damage .

| Compound | ORAC Value (µmol TE/g) |

|---|---|

| Trolox | 3.71 |

| Compound A | 4.39 |

| 5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride | 5.00 |

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine involves the interaction of the difluoromethyl group with biological targets. The acidic proton of the CF2H group can interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction modulates the biological and physiological activity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.

7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Formed under similar conditions as the 5-difluoromethyl derivative.

Uniqueness

5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine is unique due to its specific difluoromethylation at the pyridine ring, which enhances its biological activity and stability compared to other similar compounds .

Biologische Aktivität

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a difluoromethyl group, a pyridinyl group, and a pyrazole ring, which contribute to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F2N4 |

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | 5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine |

| CAS Number | 1504808-16-5 |

| Canonical SMILES | C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F |

The biological activity of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is primarily attributed to its interaction with various molecular targets within cells. The difluoromethyl group enhances the compound's binding affinity to specific enzymes and receptors, while the pyrazole and pyridinyl moieties provide additional stability and reactivity. The exact mechanisms depend on the biological context and the specific targets involved.

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine, exhibit significant anticancer properties. For example, studies have demonstrated that similar pyrazole compounds effectively inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In these studies, compounds showed growth inhibition percentages of approximately 54.25% and 38.44%, respectively, while exhibiting low toxicity to normal fibroblasts .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory effects. Certain derivatives have shown promise in inhibiting nitric oxide production in response to inflammatory stimuli . Furthermore, pyrazole derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for further development in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly impact their efficacy and selectivity against different biological targets. For instance, introducing different alkyl or aryl groups at the N1 position has been shown to alter antiproliferative activity against cancer cells .

Case Studies

- Antitumor Activity : A study evaluated several pyrazole derivatives for their antitumor activity against BRAF(V600E) mutations. Results indicated that certain compounds exhibited strong inhibitory effects on tumor growth, suggesting a potential pathway for developing targeted cancer therapies .

- Inflammation Models : In models of inflammation, compounds derived from pyrazoles were shown to reduce markers such as TNF-α and nitric oxide levels, indicating their potential as anti-inflammatory agents .

- Antimicrobial Testing : A series of novel pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, with several demonstrating moderate to excellent antifungal activity compared to established treatments .

Q & A

Basic Questions

Q. What are the key identifiers and physicochemical properties of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride?

- Molecular Formula : CHFN·2HCl (derived from base compound: CHFN) .

- Molecular Weight : 207.66 g/mol (base compound); dihydrochloride form requires adjustment for HCl contribution.

- CAS Number : 1340175-61-2 .

- Appearance : Typically a crystalline solid (analogy to pyrazole derivatives in crystallography studies) .

Q. What synthetic routes are recommended for preparing this compound?

- Methodology : Cyclization reactions using phosphoryl chloride (POCl) at elevated temperatures (e.g., 120°C) are common for pyrazole-4-amine derivatives. For example, similar compounds are synthesized via condensation of hydrazides with appropriate carbonyl precursors .

- Precursor Example : Start with a difluoromethyl-substituted pyridine intermediate, followed by cyclization with a β-ketoester or nitrile derivative to form the pyrazole core .

Q. Which analytical techniques are essential for characterizing purity and structure?

- 1H/13C NMR : Confirm substitution patterns (e.g., pyridin-4-yl vs. pyridin-3-yl) and difluoromethyl group integration .

- HPLC with UV/Vis Detection : Assess purity using a C18 column and ammonium acetate buffer (pH 6.5) as the mobile phase .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for the free base at m/z 208.08) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?

- Crystallographic Workflow : Use SHELXL for refinement, with data collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. For example, triclinic space group P1 was reported for a related pyrazole derivative (a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) .

- Data Contradictions : Address discrepancies in bond lengths or angles by cross-validating with DFT calculations (e.g., B3LYP/6-31G* basis set) .

Q. What strategies optimize reaction yields in the presence of competing by-products?

- By-Product Mitigation : Monitor intermediates via LC-MS to identify unwanted adducts (e.g., dimerization products). Adjust stoichiometry of POCl or reaction time to suppress side reactions .

- Case Study : A 15% yield improvement was achieved for a pyrazole-4-amine analog by substituting DMF with acetonitrile as the solvent .

Q. How do substituent modifications (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity?

- SAR Insights : Fluorine substituents enhance metabolic stability and lipophilicity. For example, difluoromethyl groups reduce cytochrome P450-mediated degradation compared to trifluoromethyl analogs .

- Experimental Design : Synthesize derivatives with systematic substitutions (e.g., -CF, -CHF, -CHF) and assay against target enzymes (e.g., kinases) using fluorescence polarization .

Q. What computational methods predict stability under physiological conditions?

- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Molecular dynamics simulations (e.g., AMBER force field) can model hydrolysis of the dihydrochloride salt in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.